molecular formula C12H9N5O2 B3325451 N-(6-oxo-3,7-dihydropurin-2-yl)benzamide CAS No. 21323-87-5

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide

Cat. No. B3325451
CAS RN: 21323-87-5
M. Wt: 255.23 g/mol
InChI Key: RZCVPJDHJYOZNP-UHFFFAOYSA-N
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Description

“N-(6-oxo-3,7-dihydropurin-2-yl)benzamide” is a chemical compound with the molecular formula C9H11N5O2 and a molecular weight of 221.22 . It is also known as Propanamide, N- (6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl .


Molecular Structure Analysis

The InChI code for “N-(6-oxo-3,7-dihydropurin-2-yl)benzamide” is 1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) . The structure includes a purine ring attached to a benzamide group.


Physical And Chemical Properties Analysis

“N-(6-oxo-3,7-dihydropurin-2-yl)benzamide” has a density of 1.6±0.1 g/cm3 . The compound is very soluble, with a solubility of 6.61 mg/ml .

Safety And Hazards

The safety information for “N-(6-oxo-3,7-dihydropurin-2-yl)benzamide” indicates that it should be stored at room temperature . The compound has a hazard code of Xi .

properties

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-10(7-4-2-1-3-5-7)16-12-15-9-8(11(19)17-12)13-6-14-9/h1-6H,(H3,13,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCVPJDHJYOZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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